2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole is a compound that features a thiazole ring substituted with a difluorobutenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole typically involves the reaction of 4,4-difluoro-3-buten-1-yl halides with thiol-containing thiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The difluorobutenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets. The difluorobutenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-3-buten-1-yl derivatives: Compounds with similar difluorobutenyl groups.
Thiazole derivatives: Compounds containing the thiazole ring with various substitutions.
Uniqueness
2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole is unique due to the combination of the difluorobutenyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Biological Activity
2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole is a compound of interest due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₈F₂N₂S
- Molecular Weight : 188.21 g/mol
- CAS Number : 824391-26-6
- Structural Characteristics : The compound features a thiazole ring substituted with a difluorobutenyl group and a sulfanyl moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A study reported that thiazole derivatives showed comparable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for different derivatives .
Anticancer Properties
Thiazole compounds are noted for their anticancer potential. In vitro studies have shown that certain thiazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, a related thiazole compound exhibited an IC₅₀ value of 6.2 µM against HCT116 cells . The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Thiazoles are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In animal models, thiazole derivatives have been shown to reduce inflammation markers such as TNF-alpha and IL-6 .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Thiazoles can act as enzyme inhibitors in metabolic pathways associated with disease processes.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammation and cancer progression.
- Oxidative Stress Reduction : Some studies suggest that thiazoles possess antioxidant properties that help mitigate oxidative stress in cells.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against pathogenic bacteria. The results indicated that the tested compounds inhibited bacterial growth effectively at concentrations as low as 32 µg/mL. The study highlighted the potential for developing new antimicrobial agents based on thiazole structures .
Case Study 2: Cancer Cell Line Studies
In vitro studies conducted on breast and colon cancer cell lines demonstrated that certain thiazole derivatives could significantly inhibit cell proliferation. The compounds triggered apoptosis in MCF-7 cells via mitochondrial pathways, showcasing their potential as anticancer agents .
Data Summary
Properties
Molecular Formula |
C8H11F2NS2 |
---|---|
Molecular Weight |
223.3 g/mol |
IUPAC Name |
2-(4,4-difluorobut-3-enylsulfanyl)-4-methyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C8H11F2NS2/c1-6-5-13-8(11-6)12-4-2-3-7(9)10/h3,6H,2,4-5H2,1H3 |
InChI Key |
CSOHTACSBLXJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSC(=N1)SCCC=C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.